2,2',3,4,4',6-ヘキサクロロビフェニル

概要

説明

Molecular Structure Analysis

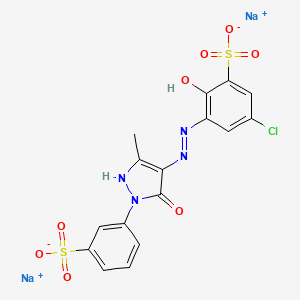

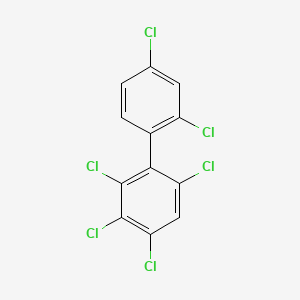

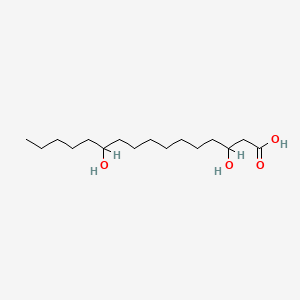

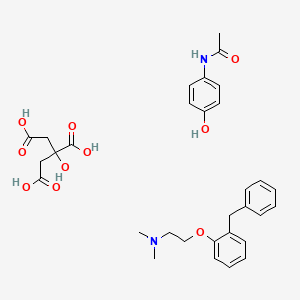

The molecular formula of 2,2’,3,4,4’,6-Hexachlorobiphenyl is C12H4Cl6 . The IUPAC name is 1,2,3-trichloro-4-(2,4-dichlorophenyl)benzene . The structure of this compound can be represented by the SMILES notation: C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl .

Chemical Reactions Analysis

Cytochrome P450 enzymes (CYPs) play an essential role in the bio-transformation of polychlorinated biphenyls (PCBs). The metabolic activation of 2,2’,3,3’,6,6’-hexachlorobiphenyl (PCB136) catalyzed by CYP2B6 has been studied .

Physical And Chemical Properties Analysis

The molecular weight of 2,2’,3,4,4’,6-Hexachlorobiphenyl is 360.9 g/mol . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 6.9 . The compound has no hydrogen bond donors and no hydrogen bond acceptors .

科学的研究の応用

電気変圧器

2,2',3,4,4',6-ヘキサクロロビフェニルは、かつて電気変圧器に使用されていました . これは、誘電体流体として使用されていました。誘電体流体は、電気絶縁性があり、印加された電界によって分極できる物質です .

油圧流体

この化合物は、油圧流体にも使用されていました . 油圧流体は、油圧機械でパワーを伝達する媒体です .

合成樹脂の可塑剤

2,2',3,4,4',6-ヘキサクロロビフェニルは、合成樹脂の可塑剤として役立っていました . 可塑剤とは、材料に加えられる物質で、材料の可塑性、柔軟性を高め、硬度を下げる効果があります .

塗料、インク、および表面コーティング

この化合物は、塗料、インク、表面コーティングなど、多くの日常的な用途に使用されていました . これらの製品の耐久性と仕上げに貢献していた可能性があります .

光触媒分解研究

2,2',3,4,4',6-ヘキサクロロビフェニルは、Fe3O4@SiO2@TiO2コアシェル構造の光触媒分解を研究するためのモデル化合物として使用されてきました . この研究は、環境中の残留性有機汚染物質を分解する方法を理解するために不可欠です .

内分泌調節研究

研究によると、内分泌調節または代謝に関与する少なくとも2つの核内受容体が、キラルPCB 136によって調節される可能性があることが示されています . これは、2,2',3,4,4',6-ヘキサクロロビフェニルが内分泌研究に潜在的な用途を持つ可能性があることを示唆しています .

作用機序

Target of Action

The primary target of 2,2’,3,4,4’,6-Hexachlorobiphenyl is the circadian clock . It regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Mode of Action

2,2’,3,4,4’,6-Hexachlorobiphenyl interacts with its target, the circadian clock, by inhibiting the expression of the core circadian component PER1 . This interaction results in changes to the circadian rhythm, which can have wide-ranging effects on various physiological processes.

Biochemical Pathways

It is known that the compound belongs to a class of organic compounds known as polychlorinated biphenyls . These compounds can disrupt various biochemical pathways due to their ability to bioaccumulate and cause harmful health effects .

Pharmacokinetics

The ADME properties of 2,2’,3,4,4’,6-Hexachlorobiphenyl are as follows:

- Absorption : The compound is absorbed into the body due to its lipophilic nature .

- Distribution : It is distributed throughout the body and can accumulate in fatty tissues due to its lipophilic nature .

- Metabolism : The compound is metabolized in the liver .

- Excretion : The compound is excreted slowly due to its resistance to degradation . These properties impact the bioavailability of the compound, leading to its persistence in the environment and potential for bioaccumulation .

Result of Action

The molecular and cellular effects of 2,2’,3,4,4’,6-Hexachlorobiphenyl’s action include disruption of the circadian rhythm . This can lead to a variety of health effects, as the circadian rhythm plays a crucial role in regulating sleep-wake cycles, feeding, and hormone production .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,4’,6-Hexachlorobiphenyl. For instance, the compound’s lipophilic nature allows it to persist in the environment and bioaccumulate in organisms . Additionally, its resistance to degradation means that it can remain in the environment for extended periods, potentially leading to long-term exposure .

Safety and Hazards

特性

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-2-6(7(14)3-5)10-8(15)4-9(16)11(17)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOPSCCFZQFGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074183 | |

| Record name | 2,2',3,4,4',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56030-56-9 | |

| Record name | 2,2',3,4,4',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056030569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH9A94Y4LL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the metabolism of 2,2’,3,4,4’,6-Hexachlorobiphenyl in humans?

A1: Research suggests that human liver microsomes (HLMs) primarily metabolize 2,2’,3,4,4’,6-Hexachlorobiphenyl through oxidation. [] The major metabolites identified were 2,2’,3,4,4’,6’-hexachlorobiphenyl-3’-ol (3’-140) and 2,2’,3,3’,4,6’-hexachlorobiphenyl-5’-ol (5’-132). Interestingly, the study observed inter-individual differences in the metabolite profiles, suggesting variations in metabolic capacity among individuals. []

Q2: Does the atropisomeric nature of 2,2’,3,4,4’,6-Hexachlorobiphenyl influence its metabolism?

A2: Yes, the atropisomeric nature of 2,2’,3,4,4’,6-Hexachlorobiphenyl appears to influence its metabolism. Studies show that HLMs exhibit atropselective metabolism, meaning they metabolize the different atropisomers (rotational isomers) of the molecule at different rates. [] This leads to an enrichment of specific atropisomers of both the parent compound and its metabolites. []

Q3: How does the molecular structure of 2,2',3,4,4',6-hexachlorobiphenyl affect its metabolism by cytochrome P-450 enzymes?

A3: While the provided abstracts don't directly address 2,2',3,4,4',6-hexachlorobiphenyl, research on a similar compound, 2,2',3,5,5',6-hexachlorobiphenyl, highlights the role of molecular substitution patterns in influencing cytochrome P-450-dependent metabolism. [] This suggests that the specific chlorine substitution pattern in 2,2',3,4,4',6-hexachlorobiphenyl likely plays a significant role in its interaction with cytochrome P-450 enzymes and subsequent metabolism. Further research is needed to elucidate the precise impact of its unique substitution pattern.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-3-[(4-carbamoyl-1-pyridin-1-iumyl)methyl]-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1219782.png)